molecular formula C16H21BrN2O2 B12256532 tert-butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate

tert-butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate

Cat. No.: B12256532
M. Wt: 353.25 g/mol
InChI Key: KFMAZVOXJXBQKU-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl group at the 3rd position of the indazole ring, along with a tert-butyl ester group at the carboxylate position.

Properties

Molecular Formula

C16H21BrN2O2

Molecular Weight

353.25 g/mol

IUPAC Name

tert-butyl 6-bromo-3-tert-butylindazole-1-carboxylate

InChI

InChI=1S/C16H21BrN2O2/c1-15(2,3)13-11-8-7-10(17)9-12(11)19(18-13)14(20)21-16(4,5)6/h7-9H,1-6H3

InChI Key

KFMAZVOXJXBQKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the bromination of an indazole derivative followed by esterification and tert-butyl protection. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl alcohol in the presence of a base like potassium carbonate. Industrial production methods may involve similar steps but optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

tert-Butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and tert-butyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

tert-Butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:

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